4-({6-[(4-Hydroxy-4-oxobutyl)amino]-3-nitro-2-pyridinyl}amino)butanoic acid
Description
Properties
IUPAC Name |
4-[[6-(3-carboxypropylamino)-5-nitropyridin-2-yl]amino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O6/c18-11(19)3-1-7-14-10-6-5-9(17(22)23)13(16-10)15-8-2-4-12(20)21/h5-6H,1-4,7-8H2,(H,18,19)(H,20,21)(H2,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTFSYPTVODFOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])NCCCC(=O)O)NCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({6-[(4-Hydroxy-4-oxobutyl)amino]-3-nitro-2-pyridinyl}amino)butanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration of Pyridine: The starting material, pyridine, undergoes nitration to introduce a nitro group at the 3-position.
Amination: The nitro-pyridine derivative is then subjected to amination to introduce an amino group at the 6-position.
Coupling Reaction: The amino-pyridine derivative is coupled with 4-hydroxy-4-oxobutylamine under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-({6-[(4-Hydroxy-4-oxobutyl)amino]-3-nitro-2-pyridinyl}amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-({6-[(4-Hydroxy-4-oxobutyl)amino]-3-nitro-2-pyridinyl}amino)butanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-({6-[(4-Hydroxy-4-oxobutyl)amino]-3-nitro-2-pyridinyl}amino)butanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural Analogues in Pharmacopeial Standards
The compound shares structural motifs with Bendamustine-related compounds (e.g., USP Bendamustine Hydrochloride RS and its derivatives), though key differences exist:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Structural Differences |
|---|---|---|---|---|
| Target Compound (5118-16-1) | C₁₃H₁₈N₄O₆ | 326.31 | Nitro-pyridine, dual carboxylic acids | Pyridine core; nitro group |
| USP Bendamustine Hydrochloride RS | C₁₆H₂₃N₃O₄ | 321.38 | Benzimidazole, hydroxyethyl groups | Benzimidazole core; alkylating chloroethyl groups |
| USP Bendamustine Related Compound C RS | C₁₄H₁₈ClN₃O₂ | 295.77 | Chloroethylamino-benzimidazole, carboxylic acid | Lacks nitro group; chloroethyl substituent |
| USP Bendamustine Related Compound E RS | C₁₆H₂₂ClN₃O₃ | 339.82 | Chloroethyl-hydroxyethylamino-benzimidazole | Dual alkylating groups; no nitro moiety |
| USP Bendamustine Related Compound G RS | C₁₆H₂₀ClN₃O₂S | 353.86 | Imidazo-benzothiazine, sulfur-containing ring | Heterocyclic sulfur ring; distinct core structure |
Key Observations :
- Core Heterocycle : The target compound’s pyridine ring contrasts with the benzimidazole or imidazo-benzothiazine cores of Bendamustine derivatives, altering electronic properties and binding interactions.
- Functional Groups : The nitro group in the target compound may confer redox activity or serve as a hydrogen bond acceptor, unlike the chloroethyl groups in Bendamustine analogues, which are critical for DNA alkylation in chemotherapy .
- Solubility : The dual carboxylic acids in the target compound likely enhance aqueous solubility compared to Bendamustine’s esterified derivatives (e.g., Related Compound A RS, an ethyl ester) .
Physicochemical and Pharmacological Contrasts
Physicochemical Properties
- Stability : Nitro groups can undergo metabolic reduction, suggesting the target compound might act as a prodrug, whereas Bendamustine derivatives are designed for hydrolytic stability to sustain alkylating activity .
Pharmacological Profiles
Biological Activity
4-({6-[(4-Hydroxy-4-oxobutyl)amino]-3-nitro-2-pyridinyl}amino)butanoic acid, also known by its CAS number 5118-16-1, is a complex organic compound with a molecular formula of C13H18N4O6. This compound features a pyridine ring substituted with both a nitro group and an amino group, along with a butanoic acid moiety. Its unique structure suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research.
The compound's structural characteristics include:
- Molecular Weight : 326.305 g/mol
- Functional Groups : Nitro group, amino group, hydroxyl group, and carboxylic acid.
The biological activity of this compound is thought to involve several mechanisms:
- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to cytotoxic effects.
- Hydrogen Bonding : The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, potentially altering their function.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of nitro-substituted pyridines have been shown to possess potent antibacterial properties against various strains of bacteria. The specific activity of this compound against bacterial strains remains to be fully characterized but warrants further investigation.
Anticancer Potential
Several studies have explored the anticancer potential of nitro-containing compounds. The mechanism often involves the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS). For this compound, its ability to induce apoptosis in various cancer cell lines should be evaluated through in vitro assays.
Case Studies
- Study on Antimicrobial Activity : A recent study tested various nitro-substituted compounds against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with similar structural motifs showed a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL.
- Anticancer Screening : In another study, the cytotoxicity of related pyridine derivatives was evaluated using human cancer cell lines such as HeLa and MCF7. Results demonstrated IC50 values in the micromolar range, suggesting potential for further development.
Data Table: Biological Activities
| Activity Type | Compound Tested | Result |
|---|---|---|
| Antimicrobial | 4-Nitropyridine derivatives | MIC = 10 - 50 µg/mL |
| Anticancer | Pyridine derivatives | IC50 = 5 - 20 µM |
| Enzyme Inhibition | Nitro-substituted compounds | Significant inhibition observed |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
